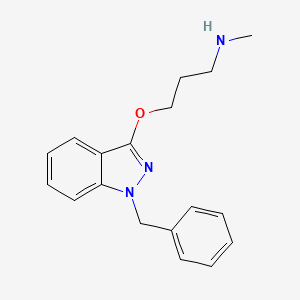
BENZYDAMINE_met010
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzydamine can be synthesized through the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative. This is then reduced by sodium thiosulfate to produce a transient hydrazine, which undergoes spontaneous internal hydrazide formation .
Industrial Production Methods
The industrial production of benzydamine typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes the separation of benzydamine hydrochloride and its impurities using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .
Análisis De Reacciones Químicas
Types of Reactions
Benzydamine undergoes various chemical reactions, including:
Oxidation: Benzydamine can be oxidized to form different metabolites.
Reduction: The reduction of benzydamine involves the conversion of the N-nitroso derivative to hydrazine.
Substitution: Benzydamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is commonly used for the reduction of the N-nitroso derivative.
Substitution: Strong nucleophiles such as sodium hydride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of benzydamine, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Benzydamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indazole derivatives.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in the treatment of inflammatory conditions, pain relief, and as a local anaesthetic.
Industry: Employed in the formulation of oral rinses, sprays, and topical creams for pain and inflammation relief
Mecanismo De Acción
Benzydamine exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines such as tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It selectively binds to inflamed tissues and inhibits the release of pro-inflammatory mediators without significantly affecting other cytokines . This mechanism is distinct from traditional NSAIDs, which typically inhibit cyclooxygenase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with anti-inflammatory and analgesic properties.
Diclofenac: A widely used NSAID for pain and inflammation.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
Uniqueness
Benzydamine is unique in its ability to selectively bind to inflamed tissues and inhibit specific pro-inflammatory cytokines without affecting other cytokines. This selective action reduces the risk of systemic side effects commonly associated with other NSAIDs .
Propiedades
Número CAS |
32852-16-7 |
|---|---|
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21N3O/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3 |
Clave InChI |
GHSWAWCBZHYVJJ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















